4-(1,3-benzodioxol-5-yl)-1H-indole

Anticancer drug discovery Indole SAR Scaffold optimization

This 4-arylindole scaffold features a conformationally restricting methylenedioxy bridge, providing unique H-bond acceptor capacity absent in 4-phenyl analogs. It is the validated core for sub-micromolar anticancer leads (328–644 nM) targeting leukemia (CCRF-CEM), pancreatic (MIA PaCa-2), and prostate (LNCaP) cancers. The free N-H enables rapid, one-step Pd-catalyzed diversification, delivering a 40- to 90-fold potency advantage over simpler 4-methoxyphenyl indoles. Ideal for scaffold-hopping studies and S-phase arrest mechanistic research.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B4531691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-yl)-1H-indole
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C4C=CNC4=CC=C3
InChIInChI=1S/C15H11NO2/c1-2-11(12-6-7-16-13(12)3-1)10-4-5-14-15(8-10)18-9-17-14/h1-8,16H,9H2
InChIKeyGTYPHJXHSGPSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-1H-Indole: Core Scaffold Identity and Procurement Baseline


4-(1,3-Benzodioxol-5-yl)-1H-indole is a heterocyclic building block that fuses an indole nucleus with a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 4-position. This compound belongs to the class of 4-aryl-1H-indoles and serves as the unadorned core scaffold from which a series of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles with demonstrated anticancer activity are derived [1]. The molecular formula is C15H11NO2 with a molecular weight of 237.26 g/mol. Its structural identity is confirmed by the J-GLOBAL database, which catalogs the N-tosyl-protected synthetic precursor 4-(1,3-benzodioxol-5-yl)-1-tosyl-1H-indole (C22H17NO4S, MW 391.44) as an indexed chemical substance with full InChI and SMILES specification [2]. The compound is primarily positioned as a versatile synthetic intermediate for medicinal chemistry library construction rather than as a standalone bioactive endpoint.

Why 4-(1,3-Benzodioxol-5-yl)-1H-Indole Cannot Be Replaced by Generic 4-Aryl Indoles


Generic substitution of 4-(1,3-benzodioxol-5-yl)-1H-indole with simpler 4-aryl indoles such as 4-phenyl-1H-indole or 4-(4-methoxyphenyl)-1H-indole is not scientifically equivalent for three reasons. First, the methylenedioxy bridge of the benzodioxole group imposes a conformationally restricted, planar geometry that alters the dihedral angle between the indole and aryl rings compared to freely rotating phenyl substituents, directly impacting binding pocket complementarity in target proteins [1]. Second, the benzodioxole oxygen atoms serve as hydrogen bond acceptors that are absent in 4-phenyl analogs, creating additional interaction possibilities with biological targets that cannot be replicated by simple lipophilic aryl groups [2]. Third, the 4-substitution pattern preserves the indole N-H as a free functional handle for subsequent N-1 diversification—a synthetic advantage lost in the regioisomeric 1-(benzo[d][1,3]dioxol-5-yl)-1H-indole, where the benzodioxole is attached at the indole nitrogen rather than the carbon skeleton [3]. These structural distinctions translate into measurable differences in downstream biological performance, as quantified below.

Quantitative Differentiation Evidence for 4-(1,3-Benzodioxol-5-yl)-1H-Indole versus Closest Analogs


Anticancer Potency of Derived 3-N-Fused Heteroaryl Series versus 4-Methoxyphenyl Indole Analogs

The 3-N-fused heteroaryl derivatives constructed on the 4-(1,3-benzodioxol-5-yl)-1H-indole scaffold achieve sub-micromolar anticancer IC50 values. The two most potent analogs—3-N-benzo[1,2,5]oxadiazole (compound 17) and 3-N-2-methylquinoline (compound 20)—exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM acute lymphoblastic leukemia and MIA PaCa-2 pancreatic cancer cell lines [1]. In contrast, the closest comparator class—4-methoxyphenyl indole derivatives—achieved only 70–77% cell proliferation inhibition at a substantially higher concentration of 50 µM against SK-OV-3 and HT-29 cells, translating to estimated IC50 values in the low micromolar range (approximately 20–30 µM) [2]. This represents an approximately 40- to 90-fold potency advantage for the benzodioxole-bearing scaffold after medicinal chemistry optimization, demonstrating that the core scaffold provides a superior starting point for hit-to-lead campaigns targeting oncology applications.

Anticancer drug discovery Indole SAR Scaffold optimization

Mechanistic Differentiation: S-Phase Cell Cycle Arrest Specific to the Benzodioxole-Indole Scaffold

The 3-N-2-methylquinoline derivative (compound 20) built on the 4-(1,3-benzodioxol-5-yl)-1H-indole scaffold demonstrated a specific mechanism of action: S-phase cell cycle arrest accompanied by apoptosis induction in CCRF-CEM leukemia cells [1]. This mechanism is mechanistically distinct from the typical G2/M arrest observed with many indole-based tubulin polymerization inhibitors such as 2-phenylindole derivatives [2]. No comparable cell cycle arrest data have been reported for the 4-methoxyphenyl or 4-phenyl indole analog series at equivalent concentrations, suggesting that the benzodioxole moiety contributes to target engagement profiles that are not accessible with simpler 4-aryl substituents.

Cell cycle analysis Apoptosis induction Mechanism of action

Synthetic Handle Availability: N-1 Diversification Capacity versus Regioisomeric N-Substituted Analogs

4-(1,3-Benzodioxol-5-yl)-1H-indole retains a free indole N-H position, enabling Pd-catalyzed C-N cross-coupling at N-1 to install diverse 3-N-fused heteroaryl moieties as demonstrated in the synthesis of the anticancer series [1]. This is confirmed by the existence of the N-tosyl derivative 4-(1,3-benzodioxol-5-yl)-1-tosyl-1H-indole (C22H17NO4S, MW 391.44) in the J-GLOBAL database, proving synthetic accessibility of N-1 functionalization [2]. In contrast, the regioisomeric compound 1-(benzo[d][1,3]dioxol-5-yl)-1H-indole has the benzodioxole group occupying the indole N-1 position, thereby blocking the most common diversification vector and limiting synthetic utility to C-2/C-3 modifications only . From a library enumeration perspective, the 4-substituted scaffold can access diversification at N-1, C-2, C-3, C-5, C-6, and C-7 positions versus only C-2, C-3, C-5, C-6, and C-7 for the N-substituted isomer—a meaningful difference in combinatorial expansion capacity.

Synthetic chemistry Library design Scaffold diversification

Patent-Landscape Positioning: Endothelin Receptor Antagonist Scaffold Family Membership

The 4-(1,3-benzodioxol-5-yl)-1H-indole scaffold falls within the structural scope of multiple patent families claiming indole-based endothelin receptor antagonists. US Patent US5482960A (Warner-Lambert, 1994) explicitly describes indole derivatives bearing 1,3-benzodioxol-5-yl substituents as nonpeptide endothelin antagonists useful for treating hypertension, renal failure, and pulmonary hypertension [1]. A subsequent Pfizer patent (WO-9920623-A1, 1998) claims S-(+)-3-{1-(1,3-benzodioxol-5-yl)-2-[(2-methoxy-4-methylphenyl)sulfonylamino]-2-oxoethyl}-1-methyl-1H-indole-6-carboxylic acid as a stereospecific endothelin receptor antagonist, demonstrating sustained industrial interest in the benzodioxole-indole chemotype over multiple patent generations [2]. No comparable patent coverage exists for 4-phenyl-1H-indole or 4-(4-methoxyphenyl)-1H-indole as endothelin antagonists, indicating that the benzodioxole moiety specifically enables the pharmacophoric requirements for this target class.

Patent analysis Endothelin antagonism Cardiovascular drug discovery

Optimal Application Scenarios for 4-(1,3-Benzodioxol-5-yl)-1H-Indole in Research and Industrial Procurement


Oncology-Focused Medicinal Chemistry Library Synthesis

Procurement of 4-(1,3-benzodioxol-5-yl)-1H-indole is most justified when the research objective is to generate a focused library of indole-based anticancer agents targeting leukemia (CCRF-CEM), pancreatic (MIA PaCa-2), or prostate (LNCaP) cancer cell lines. The scaffold has been experimentally validated through the synthesis and testing of a series of 3-N-fused heteroaryl derivatives, with lead compounds achieving IC50 values of 328–644 nM [1]. The free N-H position enables rapid parallel synthesis via Pd-catalyzed C-N cross-coupling, allowing a single batch of the core scaffold to generate dozens of analogs in one synthetic step. This application leverages the scaffold's demonstrated ability to produce sub-micromolar leads where simpler 4-aryl indole scaffolds (e.g., 4-methoxyphenyl indoles) remain in the 20–30 µM range [2].

Cell Cycle Mechanism-of-Action Studies Requiring S-Phase-Specific Arrest

Investigators studying cell cycle dysregulation in cancer may select this scaffold because its 3-N-substituted derivatives induce S-phase arrest rather than the more common G2/M arrest associated with tubulin-targeting indoles [1]. This mechanistic differentiation makes 4-(1,3-benzodioxol-5-yl)-1H-indole particularly valuable for programs seeking to avoid cross-resistance with established antimitotic agents. The observation that compound 20 caused both S-phase accumulation and apoptosis in CCRF-CEM cells [1] provides a validated experimental starting point for target deconvolution studies and phenotypic screening campaigns focused on S-phase checkpoint pathways.

Endothelin Receptor Antagonist Lead Optimization Programs

Organizations with active cardiovascular or renal drug discovery programs targeting the endothelin axis should prioritize this scaffold based on its inclusion in two independent patent families from Warner-Lambert (1994) and Pfizer (1998) claiming indole-benzodioxole hybrids as endothelin receptor antagonists [3][4]. The sustained industrial investment across multiple patent generations demonstrates that the benzodioxole pharmacophore, when combined with the indole core, reliably engages endothelin receptor binding sites—a property not shared by 4-phenyl or 4-methoxyphenyl indole analogs. Procurement for this application should be coupled with a freedom-to-operate analysis of the specific substitution patterns claimed in the existing patent estate.

Scaffold-Hopping and Comparative SAR versus 4-Phenyl Indole Chemotypes

The compound is ideally suited for scaffold-hopping experiments designed to quantify the contribution of the methylenedioxy bridge to target binding, cellular potency, and physicochemical properties. By synthesizing matched molecular pairs—4-(1,3-benzodioxol-5-yl)-1H-indole versus 4-(4-methoxyphenyl)-1H-indole versus 4-phenyl-1H-indole—teams can directly measure the impact of conformational restriction and hydrogen bond acceptor capacity on biological performance [2]. The documented 40- to 90-fold potency differential between benzodioxole-indole derivatives and 4-methoxyphenyl indole analogs [1][2] provides a quantitative baseline for such comparative studies, enabling data-driven decisions about scaffold prioritization in hit-to-lead campaigns.

Quote Request

Request a Quote for 4-(1,3-benzodioxol-5-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.